7-Chloro-4-hydrazinoquinoline hydrochloride

Description

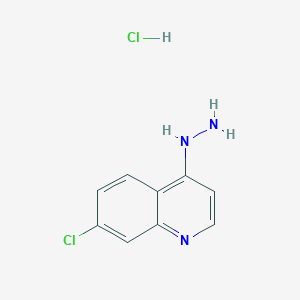

7-Chloro-4-hydrazinoquinoline hydrochloride (CAS 786727-08-0 or 23834-14-2) is a heteroaromatic hydrazine derivative widely used as a precursor in medicinal chemistry for synthesizing bioactive compounds. Structurally, it consists of a quinoline scaffold substituted with a chlorine atom at position 7 and a hydrazine group at position 4, protonated as a hydrochloride salt . Its synthesis involves refluxing 4,7-dichloroquinoline with hydrazine hydrate in ethanol, yielding 80% product with a melting point of 223–225°C . This compound is pivotal in developing antitubercular, antifungal, and antimalarial agents due to its reactive hydrazine moiety, which facilitates condensation with aldehydes to form hydrazone derivatives .

Structure

3D Structure of Parent

Properties

CAS No. |

786727-08-0 |

|---|---|

Molecular Formula |

C9H9Cl2N3 |

Molecular Weight |

230.09 g/mol |

IUPAC Name |

(7-chloroquinolin-4-yl)hydrazine;hydrochloride |

InChI |

InChI=1S/C9H8ClN3.ClH/c10-6-1-2-7-8(13-11)3-4-12-9(7)5-6;/h1-5H,11H2,(H,12,13);1H |

InChI Key |

IUWWSSGVZWPHMU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Cl)NN.Cl |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis

Step 1: Hydrolysis to 4-Hydroxy-7-chloroquinoline-3-carboxylic Acid

-

Reactants: Ethyl ester (50 g) and 10% NaOH (120 g).

-

Conditions: Heated to 90–100°C for 1 hour, followed by acidification with HCl to pH 3–4.

Step 2: Decarboxylation to 4-Hydroxy-7-chloroquinoline

-

Solvent: Paraffin oil (120 mL).

-

Conditions: Heated to 230–250°C for 30 minutes.

Step 3: Chlorination with Phosphorus Oxychloride

-

Reactants: 4-Hydroxy-7-chloroquinoline (30 g) and POCl₃ (76.84 g) in toluene.

-

Conditions: Reflux at 100°C for 3 hours, followed by neutralization with 20% NaOH.

Table 1: Industrial Synthesis of 4,7-Dichloroquinoline

| Step | Reactant | Product | Yield | Purity |

|---|---|---|---|---|

| 1 | Ethyl ester | 4-Hydroxy-7-chloroquinoline-3-carboxylic acid | 95% | >90% |

| 2 | Carboxylic acid | 4-Hydroxy-7-chloroquinoline | 100% | >95% |

| 3 | Hydroxyquinoline + POCl₃ | 4,7-Dichloroquinoline | 86% | 99.5% |

Characterization and Analytical Data

Physicochemical Properties

-

Molecular Formula: C₉H₈ClN₃.

-

Spectroscopic Data:

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-4-hydrazinoquinoline hydrochloride undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: This reaction involves the substitution of a chlorine atom with a nucleophile, such as a hydrazine group.

Schiff Base Formation: The compound reacts with aromatic or heteroaromatic aldehydes to form Schiff bases.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Typically involves hydrazine monohydrate and absolute ethanol as solvents.

Schiff Base Formation: Requires aromatic or heteroaromatic aldehydes under reflux conditions.

Major Products:

Schiff Bases: Formed from the reaction with aldehydes.

Hydrazone Derivatives: Resulting from reactions with various carbonyl compounds.

Scientific Research Applications

Anticancer Activity

7-Chloro-4-hydrazinoquinoline hydrochloride has been extensively studied for its potential as an anticancer agent. Recent studies have highlighted its efficacy against a variety of cancer cell lines:

- NCI-60 Cell Line Screening : A study evaluated the cytotoxic potential of 7-chloroquinoline hydrazones, including this compound, against 60 different cancer cell lines. The compound exhibited significant growth inhibition with submicromolar GI values across multiple tumor types, including leukemia, lung cancer, and breast cancer. This suggests a promising role in cancer therapy development .

- Structure-Activity Relationship : The importance of the 7-chloroquinoline moiety was emphasized in structure-activity relationship studies, which demonstrated that modifications to this part of the molecule significantly affected its anticancer activity. For instance, compounds retaining the 7-chloroquinoline structure showed superior efficacy compared to those with altered moieties .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties:

- Antitubercular Activity : Research has shown that derivatives of this compound exhibit antitubercular activity. These findings are crucial given the global challenge posed by tuberculosis and the need for new therapeutic agents .

- Antimalarial Activity : Several synthesized derivatives have demonstrated moderate to high antimalarial activity against Plasmodium falciparum, with some compounds achieving IC values below 50 μM. This positions them as potential candidates for antimalarial drug development .

Leishmaniasis Treatment

A derivative known as Hydraqui (7-chloro-4-(3-hydroxy-benzilidenehydrazo)quinoline) has shown promising results against Leishmania amazonensis, a causative agent of leishmaniasis. In vitro studies indicated significant anti-amastigote activity, and in vivo studies demonstrated substantial reductions in lesion size and parasitic load without causing toxicity to liver or kidney tissues . This highlights the potential of 7-chloroquinoline derivatives in treating neglected tropical diseases.

Chemical Synthesis Applications

In addition to biological applications, this compound serves as a valuable reagent in chemical synthesis:

- Synthesis of Schiff Bases : The compound is utilized in the formation of Schiff base hydrazone ligands. These ligands have various applications in coordination chemistry and can serve as precursors for more complex molecules .

- Development of New Derivatives : It acts as a building block for synthesizing new heteroaromatic derivatives and other functionalized quinolines, which are important in developing new materials and pharmaceuticals .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

Mechanism of Action

The mechanism of action of 7-chloro-4-hydrazinoquinoline hydrochloride involves its interaction with nucleophiles, leading to the formation of Schiff bases and hydrazone derivatives. These reactions are facilitated by the presence of the hydrazine group, which acts as a nucleophile . The compound’s biological activity is attributed to its ability to form stable complexes with various biomolecules .

Comparison with Similar Compounds

Research Implications and Limitations

- Advantages of 7-Chloro-4-hydrazinoquinoline: Versatility in generating diverse derivatives with proven antimicrobial activity. High synthetic yields (up to 98%) make it industrially scalable .

Biological Activity

7-Chloro-4-hydrazinoquinoline hydrochloride is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its anticancer, antimicrobial, and other therapeutic potentials, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

7-Chloro-4-hydrazinoquinoline is synthesized through the reaction of 4,7-dichloroquinoline with hydrazine hydrate. The resulting hydrazine derivative can undergo further modifications to produce various hydrazone derivatives, which are known for their enhanced biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 7-chloroquinoline hydrazones. A significant investigation involved screening these compounds against a panel of 60 cancer cell lines from nine different tumor types. The results indicated that certain derivatives exhibited submicromolar GI50 values, demonstrating potent cytotoxic activity.

Table 1: Cytotoxic Activity of Selected 7-Chloroquinoline Hydrazones

| Compound ID | Cell Line Type | IC50 (µg/cm²) |

|---|---|---|

| 1 | SF-295 CNS Cancer | 0.688 |

| 2 | HCT-116 Colon Cancer | 0.512 |

| 3 | A549 Non-Small Cell Lung Cancer | 0.459 |

| 4 | MCF-7 Breast Cancer | 0.780 |

The structure-activity relationship (SAR) studies indicate that modifications in the aryl unit significantly influence the cytotoxicity of these compounds .

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits antimicrobial activity . Studies have evaluated its efficacy against various bacterial and fungal strains:

Table 2: Antimicrobial Activity of 7-Chloro-4-Hydrazinoquinoline Derivatives

| Compound ID | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 32 µg/mL |

| B | S. aureus | 16 µg/mL |

| C | C. albicans | 64 µg/mL |

| D | A. niger | 128 µg/mL |

The synthesized hydrazone derivatives demonstrated varying degrees of activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Other Biological Activities

Beyond its anticancer and antimicrobial effects, this compound has been explored for several other therapeutic activities:

- Antileishmanial Activity : Several derivatives were evaluated for their effectiveness against Leishmania species, showing promising results in inhibiting parasite growth .

- Antitubercular Activity : The compound has also been tested for its efficacy against Mycobacterium tuberculosis, with some derivatives exhibiting significant inhibitory effects .

Case Studies

- Case Study on Anticancer Efficacy : A recent study involved the administration of a specific hydrazone derivative to mice with induced tumors. The results showed a marked reduction in tumor size compared to control groups, supporting the compound's potential as an effective anticancer agent.

- Case Study on Antimicrobial Resistance : In another investigation, the compound was tested against antibiotic-resistant strains of bacteria. It was found to restore sensitivity in resistant strains when used in combination with traditional antibiotics.

Q & A

Q. What are the standard synthetic routes for 7-chloro-4-hydrazinoquinoline hydrochloride, and how can purity be optimized?

The compound is synthesized via condensation of 7-chloro-4-hydroxyquinoline with hydrazine hydrate under acidic conditions. Key steps include:

- Catalyst selection : Magnesium and ammonium chloride are used to enhance reaction efficiency .

- Solvent systems : Ethanol or water with sodium hydroxide improves yield and reduces byproducts .

- Purity validation : Use HPLC or NMR to confirm ≥99% purity, as described in electrochemical synthesis protocols .

Q. What characterization techniques are critical for confirming the structure of this compound?

- Spectroscopic analysis : UV-Vis and FT-IR to identify the hydrazinoquinoline backbone and chloride counterion .

- NMR studies : ¹H/¹³C NMR resolves stereoisomerism in derivatives (e.g., Z/E isomer ratios in Schiff base complexes) .

- Elemental analysis : Verify Cl content (theoretical ~16.8%) to confirm stoichiometry .

Q. How is the compound utilized in forming coordination complexes for antimicrobial studies?

7-Chloro-4-hydrazinoquinoline acts as a ligand for transition metals (Cu(II), Ni(II), Co(II)) to form Schiff base complexes. Methodological steps include:

- Ligand synthesis : React with aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol under reflux .

- Complexation : Stir with metal salts (e.g., CuCl₂) at 60°C for 4 hours, followed by recrystallization .

- Antimicrobial testing : Use agar diffusion assays against E. coli and C. albicans to evaluate efficacy .

Advanced Research Questions

Q. How can electrochemical methods optimize the synthesis of pyrazolo[4,3-c]quinoline derivatives from 7-chloro-4-hydrazinoquinoline?

Controlled potential electrosynthesis (CPE) in an undivided cell with graphite/platinum electrodes enables efficient heterocycle formation:

- Conditions : 5 mA constant current, TBATFB electrolyte in acetonitrile .

- Mechanism : Anodic oxidation generates reactive intermediates, facilitating cyclization with aldehydes (e.g., 4-dimethylaminobenzaldehyde) .

- Yield optimization : Adjust aldehyde molar ratios (1:1.2–1:1.5) to achieve >85% yield .

Q. What strategies resolve discrepancies in reported antimicrobial activity data for Schiff base derivatives?

Contradictions in MIC values (e.g., 8–64 µg/mL for S. aureus) may arise from:

Q. How do reaction solvents influence the stereochemical outcomes of hydrazinoquinoline derivatives?

- Polar aprotic solvents (DMF) : Promote cyclization to pyrazole derivatives (e.g., compound 11 in Scheme 3) .

- Glacial acetic acid : Favors E-isomer formation in hydrazone derivatives due to protonation effects .

- Ethanol/water mixtures : Stabilize Z/E isomer ratios (2:3) via hydrogen bonding, as shown in ¹H NMR studies .

Q. What safety protocols are critical for handling this compound in electrophilic reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.